Ethyl (4-acetyl-2-nitrophenoxy)acetate
Description
Ethyl (4-acetyl-2-nitrophenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with a nitro group at the ortho position and an acetyl group at the para position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of its substituents, which influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-12(15)7-19-11-5-4-9(8(2)14)6-10(11)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
GHRBCKUNYZGSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the phenoxy ring significantly alter physical properties such as melting point, solubility, and crystallinity. For example:
- Ethyl 2-(4-Aminophenoxy)acetate (C₁₀H₁₃NO₃) has a melting point of 56–58°C due to hydrogen bonding from the amino group .
- Ethyl 2-(4-Nitrophenoxy)acetate (C₁₀H₁₁NO₅) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59°. The nitro group’s electron-withdrawing nature enhances molecular packing density .
- Ethyl difluoro(4-nitrophenoxy)acetate (C₁₀H₉F₂NO₅) has a molecular weight of 261.18 g/mol.
Table 1: Physical and Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Crystal System | Key Substituents |
|---|---|---|---|---|---|
| Ethyl (4-acetyl-2-nitrophenoxy)acetate* | C₁₂H₁₃NO₆ | 267.24 | N/A | N/A | 4-acetyl, 2-nitro |
| Ethyl 2-(4-nitrophenoxy)acetate | C₁₀H₁₁NO₅ | 225.20 | N/A | Monoclinic (P2₁/c) | 4-nitro |
| Ethyl 2-(4-aminophenoxy)acetate | C₁₀H₁₃NO₃ | 195.22 | 56–58 | N/A | 4-amino |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | C₁₀H₁₀ClNO₄ | 243.64 | N/A | N/A | 4-chloro, 2-nitro |
*Hypothetical data inferred from analogs.
Table 2: Reaction Conditions and Yields
Spectral and Reactivity Differences
- ¹H NMR Shifts: Ethyl 2-(4-aminophenoxy)acetate shows aromatic protons at δ 6.62–6.47 ppm, while nitro analogs (e.g., Ethyl 2-(4-nitrophenoxy)acetate) exhibit downfield shifts (~δ 8.0 ppm) due to nitro group deshielding . The acetyl group in this compound would likely show a singlet near δ 2.6 ppm for the methyl protons.
- Reactivity: Nitro and acetyl groups are electron-withdrawing, making the phenoxy ring less reactive toward electrophilic substitution compared to amino-substituted analogs . Fluorinated derivatives (e.g., Ethyl difluoro(4-nitrophenoxy)acetate) may undergo unique nucleophilic substitutions due to fluorine’s electronegativity .
Preparation Methods
Nitration of 4-Acetylphenol
The synthesis begins with 4-acetylphenol (4-hydroxyacetophenone) , which undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Procedure:
-
Nitration :
Mechanism :
The hydroxyl group directs nitration to the ortho position, while the acetyl group stabilizes the intermediate via resonance.
Data Table: Nitration Optimization
Alkylation with Ethyl Bromoacetate
The phenolic oxygen of 2-nitro-4-acetylphenol is alkylated using ethyl bromoacetate under basic conditions.
Procedure:
-
Alkylation :
Mechanism :
K₂CO₃ deprotonates the phenol, enabling nucleophilic attack on ethyl bromoacetate.
Data Table: Alkylation Optimization
Alternative Route: Sequential Alkylation-Nitration
For substrates sensitive to nitration, ethyl (2-nitrophenoxy)acetate is synthesized first, followed by acetylation.
Procedure:
-
Alkylation :
-
Acetylation :
Limitations :
Comparative Analysis of Methods
Table: Method Efficiency
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nitration → Alkylation | High regioselectivity, scalable | Requires nitration optimization | 85 |
| Alkylation → Acetylation | Avoids harsh nitration conditions | Low acetylation efficiency | 55 |
Key Findings
Q & A
Q. Advanced Research Focus
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Structure-Activity Relationships (SAR) : Comparing nitro/acetyl derivatives (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) reveals electron-withdrawing groups enhance antibacterial potency .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity ratios >10 for therapeutic potential .
How are computational tools applied to predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetone vs. DMF) to predict reaction rates .
- Docking Studies : Models binding affinity to microbial enzymes (e.g., dihydrofolate reductase) to rationalize antimicrobial activity .
- Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) identify sites prone to nucleophilic/electrophilic attacks .
What methodologies address low yields in the hydrolysis of this compound to its carboxylic acid?
Q. Advanced Research Focus
- Catalytic Optimization : Use of NaOH/EtOH (2M, 70°C) vs. enzymatic hydrolysis (lipases) to minimize side reactions .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 88% .
- In-situ Monitoring : FTIR tracks ester carbonyl (1740 cm) disappearance to terminate reactions at optimal conversion .
How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Q. Advanced Research Focus
- pH-Dependent Degradation : Nitro groups destabilize the ester linkage at pH >10, accelerating hydrolysis. Acetyl groups provide steric protection at pH 4–7 .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.012 h at pH 7) quantify stability .
- Salt Formation : Sodium or ammonium salts enhance aqueous solubility while maintaining stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
